molecular formula C15H20ClNO3S B12673589 Benzoic acid, 5-((butoxythioxomethyl)amino)-2-chloro-, 1-methylethyl ester CAS No. 135812-38-3

Benzoic acid, 5-((butoxythioxomethyl)amino)-2-chloro-, 1-methylethyl ester

Cat. No.: B12673589
CAS No.: 135812-38-3
M. Wt: 329.8 g/mol
InChI Key: UJSWOJPSCGHQNB-UHFFFAOYSA-N
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Description

Benzoic acid, 5-((butoxythioxomethyl)amino)-2-chloro-, 1-methylethyl ester is a complex organic compound with a unique structure that includes a benzoic acid core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-((butoxythioxomethyl)amino)-2-chloro-, 1-methylethyl ester typically involves multiple steps. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the butoxythioxomethyl group. The final step involves esterification with 1-methylethyl alcohol under acidic conditions. Common reagents used in these reactions include thionyl chloride, butyl mercaptan, and isopropanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-((butoxythioxomethyl)amino)-2-chloro-, 1-methylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 5-((butoxythioxomethyl)amino)-2-chloro-, 1-methylethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzoic acid, 5-((butoxythioxomethyl)amino)-2-chloro-, 1-methylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-hydroxy-3,5-dimethyl-, methyl ester
  • Benzoic acid, 2-chloro-, ethyl ester
  • Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester

Uniqueness

Benzoic acid, 5-((butoxythioxomethyl)amino)-2-chloro-, 1-methylethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

135812-38-3

Molecular Formula

C15H20ClNO3S

Molecular Weight

329.8 g/mol

IUPAC Name

propan-2-yl 5-(butoxycarbothioylamino)-2-chlorobenzoate

InChI

InChI=1S/C15H20ClNO3S/c1-4-5-8-19-15(21)17-11-6-7-13(16)12(9-11)14(18)20-10(2)3/h6-7,9-10H,4-5,8H2,1-3H3,(H,17,21)

InChI Key

UJSWOJPSCGHQNB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=S)NC1=CC(=C(C=C1)Cl)C(=O)OC(C)C

Origin of Product

United States

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